(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one
Description
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromofuran moiety, a tert-butylphenyl group, and an oxazol-5-one ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-18(2,3)12-6-4-11(5-7-12)16-20-14(17(21)23-16)10-13-8-9-15(19)22-13/h4-10H,1-3H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKMPVYVHSDYOK-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromofurfural with 4-tert-butylbenzoyl chloride in the presence of a base, followed by cyclization with an appropriate amine to form the oxazol-5-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Shares the bromine functional group but differs in overall structure and applications.
Cetylpyridinium chloride: Structurally similar in terms of having a bromine atom but used primarily as an antimicrobial agent.
Domiphen bromide: Another bromine-containing compound with applications in combating bacterial resistance.
Uniqueness
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one is unique due to its combination of a bromofuran moiety, a tert-butylphenyl group, and an oxazol-5-one ring. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
